2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;nickel(2+)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Macrocyclic Chemistry

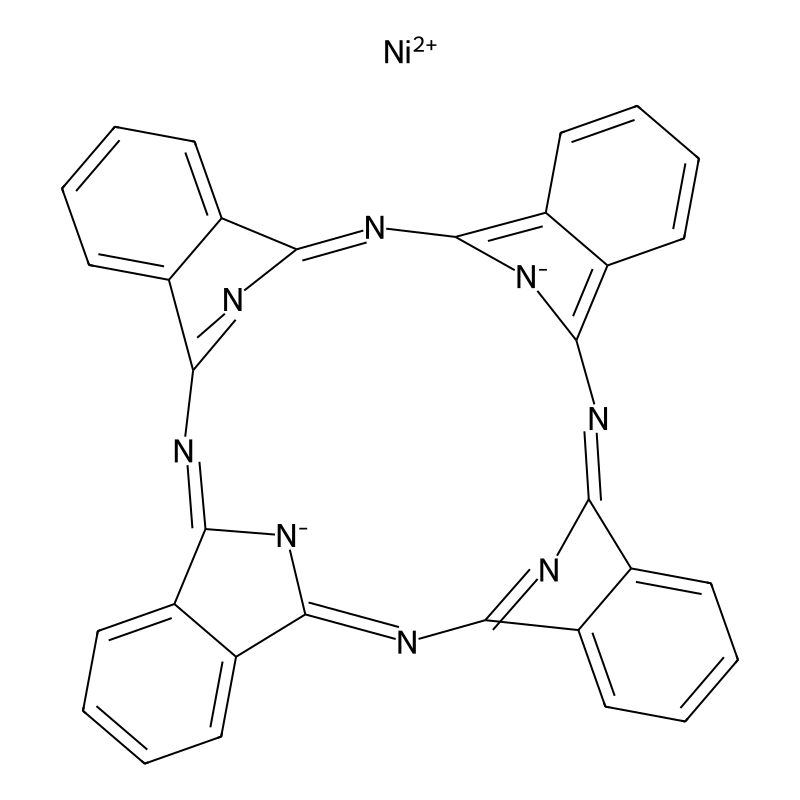

The long chain structure of the molecule with its embedded nitrogen atoms (hexa and diaza) classifies it as a macrocycle. Macrocycles are known for their ability to bind metal ions with high selectivity and stability . 2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;nickel(2+) could potentially be studied for its complexation properties with various metal ions, leading to the development of novel catalysts or sensors.

Coordination Chemistry

The presence of the nickel(2+) metal center indicates this molecule is a coordination complex. Coordination chemistry explores how molecules bind to metal ions. Research in this field could involve investigating the coordination behavior of the nickel(2+) center with the surrounding macrocyclic ligand. This investigation could provide insights into factors affecting complex stability and potential applications in areas like catalysis or molecular recognition .

Material Science

Macrocyclic metal complexes can exhibit interesting physical and chemical properties. 2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;nickel(2+) could be a potential candidate for research in material science. Studying its properties like conductivity, magnetism, or self-assembly behavior could lead to the development of novel functional materials.

The compound 2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene; nickel(2+) is a complex of nickel with a highly intricate polycyclic structure. This compound features a unique arrangement of nitrogen atoms within its framework and is characterized by its extensive cyclic nature. The presence of nickel in the +2 oxidation state indicates its role as a central metal ion capable of forming coordination complexes with various ligands.

- Ligand Exchange Reactions: The nickel ion can exchange ligands with other molecules in solution.

- Redox Reactions: Nickel(II) can be reduced to nickel(I) or oxidized to nickel(III) under certain conditions.

- Coordination Chemistry: The complex can interact with other metal ions or organic molecules to form new complexes.

These reactions are crucial for understanding the compound's stability and reactivity in biological and environmental contexts.

Nickel complexes have been studied for their biological activities, particularly their antimicrobial properties. Research indicates that nickel(II) complexes exhibit significant activity against various bacterial strains such as Staphylococcus aureus and Streptococcus pyogenes . The compound's biological activity is often attributed to its ability to disrupt cellular processes through interactions with biomolecules like proteins and nucleic acids.

The synthesis of this complex typically involves the following steps:

- Preparation of Ligands: The ligands used in the synthesis are often derived from nitrogen-containing organic compounds.

- Metal Coordination: Nickel salts (e.g., nickel chloride or nickel acetate) are reacted with the prepared ligands in a suitable solvent.

- Crystallization: The resulting solution is subjected to crystallization techniques to isolate the desired nickel complex.

Characterization techniques such as X-ray crystallography and NMR spectroscopy are employed to confirm the structure of the synthesized compound .

The potential applications of this nickel complex include:

- Antimicrobial Agents: Due to its biological activity against pathogens, it could be developed as an antimicrobial agent in pharmaceuticals.

- Catalysts: Nickel complexes are often used as catalysts in organic synthesis due to their ability to facilitate various chemical transformations.

- Materials Science: The unique structural properties may lend themselves to applications in materials science, particularly in creating novel materials with specific electronic or optical properties.

Interaction studies typically focus on how this compound interacts with biomolecules such as DNA and proteins. These studies can reveal insights into the mechanism of action for its biological effects and potential toxicity profiles. For example:

- DNA Binding Studies: Nickel complexes have shown varying degrees of interaction with DNA, which can lead to insights into their potential as therapeutic agents or their toxicological effects .

- Protein Binding Studies: Understanding how these complexes bind to proteins can provide information on their biological pathways and mechanisms.

Several compounds share structural or functional similarities with 2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28...]. Here are some notable examples:

These compounds highlight the versatility of nickel coordination chemistry and underscore the unique structural characteristics of the hexaza-diazanoid complex.

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Related CAS

GHS Hazard Statements

H302 (90.48%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (90.48%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (90.48%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H350 (90.48%): May cause cancer [Danger Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard

Other CAS

14055-02-8